

Part 1: CCR5 and Its Role in Mitochondrial Metabolic Regulation

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Compound of Interest		
Compound Name:	KSCM-5	
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Core Concept

C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor traditionally known for its role in the immune system, particularly as a co-receptor for HIV entry. However, emerging evidence has implicated CCR5 in the regulation of energy metabolism, specifically through its influence on mitochondrial content and function in skeletal muscle and its impact on the metabolic programming of immune cells.[1]

Mechanism of Action

CCR5 signaling has been associated with the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activation of the CCR5 pathway by its ligands, such as CCL4, can lead to an increase in the expression of genes involved in mitochondrial biogenesis and function. This suggests that CCR5 may play a crucial role in adapting the metabolic capacity of cells to meet energy demands, particularly during exercise. [1]

In the context of memory CD4+ T cells, CCR5 signaling has been shown to restrain aerobic glycolysis, thereby promoting a metabolic state favorable for long-term survival and function. This is achieved in part by stabilizing the transcriptional repressor Bcl-6, which in turn controls the expression of key glycolytic enzymes.[2]

Quantitative Data



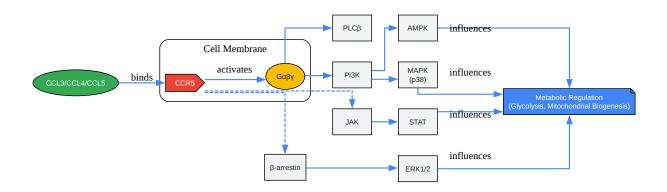
The following table summarizes quantitative data from studies on the role of CCR5 in mitochondrial regulation.

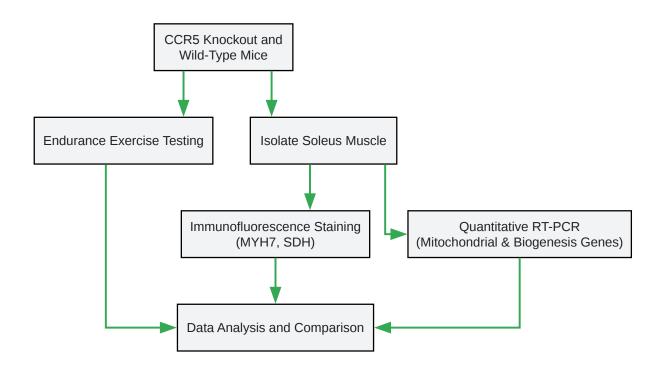
Parameter	Model System	Condition	Observation	Reference
mRNA levels of mitochondrial genes (ND4, Cytb, Co3, ATP6)	Skeletal muscle of CCR5 knockout mice	Basal	Significantly decreased compared to wild-type mice.	[3]
mRNA levels of mitochondrial biogenesis genes (PGC-1α, PPARy, MFN2)	Skeletal muscle of CCR5 knockout mice	Basal	Significantly decreased compared to wild-type mice.	[3]
Glycolytic activity (ECAR)	CCR5-deficient memory CD4+ T cells	Basal	Significantly increased compared to wild-type cells.	[2]
Sarcomere protein levels (MHC, Troponin I)	C2C12 myotubes	Treatment with recombinant CCL5	Decreased protein levels.	[4]
Myotube diameter	C2C12 myotubes	Treatment with recombinant CCL5	Decreased diameter.	[4]

Signaling Pathways and Experimental Workflows CCR5 Signaling Pathway in T-Cells

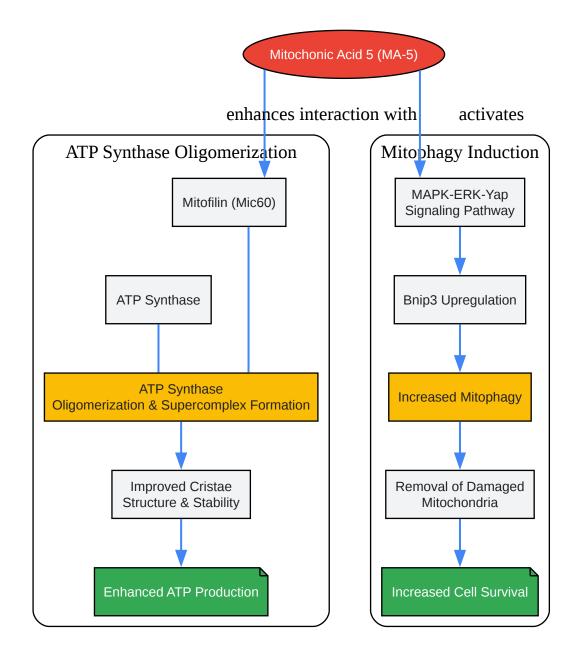
This diagram illustrates the general signaling cascade initiated by ligand binding to CCR5 on a T-cell, leading to downstream effects on cellular processes including metabolism.



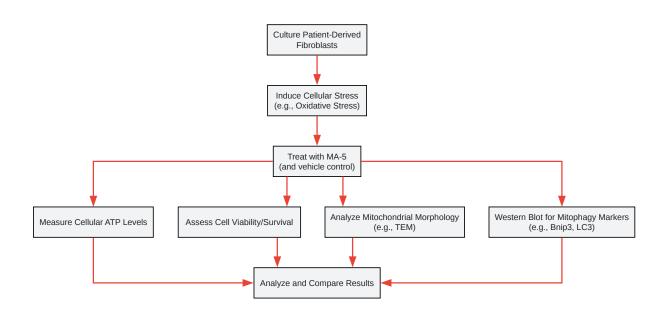












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